4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide
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Overview
Description
4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide is a complex organic compound with a unique structure that includes a furan ring, multiple nitrogen atoms, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide typically involves multiple steps, starting with the preparation of the furan ring and the hexazatricyclo structure. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the hexazatricyclo structure: This involves the use of nitrogen-containing reagents and catalysts to form the complex ring system.
Attachment of the benzamide group: This step usually involves amide bond formation through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and amino groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring similar to the target compound.
Uniqueness
4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide is unique due to its complex hexazatricyclo structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to simpler compounds like trifluorotoluene and ethyl 3-(furan-2-yl)propionate.
Properties
Molecular Formula |
C25H21N9O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C25H21N9O2/c26-18-4-1-2-5-19(18)29-24(35)16-9-7-15(8-10-16)11-12-33-22-17(14-28-33)23-30-21(20-6-3-13-36-20)32-34(23)25(27)31-22/h1-10,13-14H,11-12,26H2,(H2,27,31)(H,29,35) |
InChI Key |
DZRIVOQHNGLBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Origin of Product |
United States |
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